molecular formula C4H5BrN2S B6236875 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole CAS No. 2168382-80-5

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B6236875
CAS No.: 2168382-80-5
M. Wt: 193.07 g/mol
InChI Key: KNHKAPZGZJVSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “5-(bromomethyl)-3-methyl-1,2,4-thiadiazole” belong to a class of organic compounds known as halomethyl compounds. They contain a methyl group substituted by a halogen .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions. For instance, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like 1H and 13C NMR spectroscopy, including HSQC, HMBC, COSY, NOESY, and DEPT measurements .


Chemical Reactions Analysis

Reactions involving similar compounds often involve radical mechanisms. For instance, the allylic bromination with NBS occurs as a radical chain reaction .

Mechanism of Action

While the mechanism of action for “5-(bromomethyl)-3-methyl-1,2,4-thiadiazole” is not available, similar compounds, such as immunomodulatory imide drugs (IMiDs), adjust immune responses .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include precautions like avoiding breathing mist, gas, or vapours, and using personal protective equipment .

Future Directions

Research on similar compounds often focuses on their potential applications in various fields. For instance, hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural, such as 5-(chloromethyl)furfural and 5-(bromomethyl)furfural, show promise in supplanting HMF from its derivative chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole involves the reaction of 3-methyl-1,2,4-thiadiazole with bromomethane in the presence of a base.", "Starting Materials": [ "3-methyl-1,2,4-thiadiazole", "Bromomethane", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as acetone or ethanol)" ], "Reaction": [ "Add 3-methyl-1,2,4-thiadiazole to a reaction flask", "Add a base to the reaction flask", "Add a solvent to the reaction flask", "Heat the reaction mixture to reflux", "Add bromomethane dropwise to the reaction mixture over a period of time", "Continue heating the reaction mixture for a period of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole" ] }

CAS No.

2168382-80-5

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

IUPAC Name

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3

InChI Key

KNHKAPZGZJVSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)CBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.